methyl 4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)benzoate
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. It includes a methoxy group, a tetrahydrothiophene ring, a sulfamoyl group, and a benzoate ester . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
This compound has a molecular weight of 362.45 . Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility would depend on factors like temperature and pressure, and are not provided in the available information.Scientific Research Applications
Polymer Chemistry and Photopolymerization
A study focused on nitroxide-mediated photopolymerization introduced a new compound with a chromophore group linked to an aminoxyl function, demonstrating its decomposition under UV irradiation to generate radicals. This compound showed potential as a conventional photoinitiator and photoiniferter in nitroxide-mediated photopolymerization, suggesting applications in developing advanced polymer materials (Guillaneuf et al., 2010).
Organic Synthesis and Chemical Transformations
Research on 4-hydroxyquinolones indicated the cyclization of certain benzoate derivatives in the presence of bases, leading to the exclusive formation of substituted anilides. This finding highlights the potential of similar chemical structures in synthesizing complex organic molecules and understanding reaction mechanisms (Ukrainets et al., 2014).
Environmental and Pharmaceutical Applications
A study on the process optimization of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid highlights the importance of optimizing reaction conditions for improving yields and efficiency in pharmaceutical synthesis. This research points to the broader applicability of similar compounds in the synthesis of pharmaceutical intermediates (Xu et al., 2018).
Photophysical Studies
Investigations into the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives revealed unique luminescence properties depending on the substituted groups, suggesting applications in materials science, particularly in developing fluorescent materials and understanding their luminescence mechanisms (Kim et al., 2021).
Properties
IUPAC Name |
methyl 4-[(3-methoxythiolan-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S2/c1-19-13(16)11-3-5-12(6-4-11)22(17,18)15-9-14(20-2)7-8-21-10-14/h3-6,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOPJMFCDOEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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